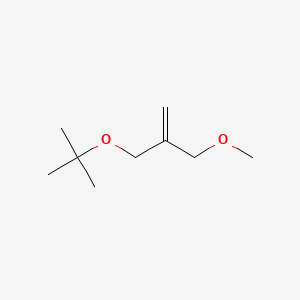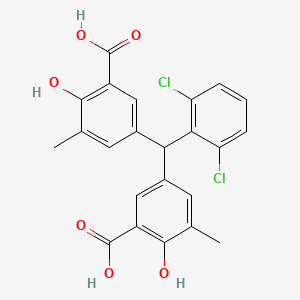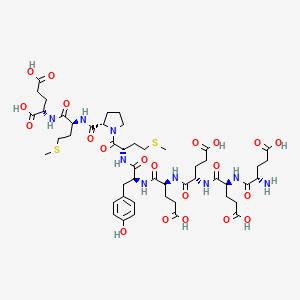
Glu-glu-glu-glu-tyr-met-pro-met-glu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Glu-glu-glu-glu-tyr-met-pro-met-glu” is a peptide sequence composed of multiple amino acids. This sequence is part of the polyoma virus medium T antigen, which plays a significant role in cellular transformation and has been used in various scientific studies . The sequence includes glutamic acid (Glu), tyrosine (Tyr), methionine (Met), and proline (Pro), among others.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this peptide sequence can be achieved through solid-phase peptide synthesis (SPPS), a common method for creating peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids .
Industrial Production Methods
In an industrial setting, the production of peptides like “Glu-glu-glu-glu-tyr-met-pro-met-glu” can be scaled up using automated peptide synthesizers. These machines automate the repetitive cycles of deprotection, washing, and coupling, making the process more efficient and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
The peptide “Glu-glu-glu-glu-tyr-met-pro-met-glu” can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis typically involves the use of specific primers and DNA polymerases.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Applications De Recherche Scientifique
The peptide “Glu-glu-glu-glu-tyr-met-pro-met-glu” has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Medicine: Investigated for its potential as a therapeutic target or biomarker in various diseases.
Industry: Utilized in the production of antibodies and other research reagents.
Mécanisme D'action
The peptide “Glu-glu-glu-glu-tyr-met-pro-met-glu” exerts its effects by interacting with specific molecular targets and pathways. In the context of the polyoma virus medium T antigen, it forms complexes with cellular proteins such as pp60c-src, a tyrosine-specific protein kinase. This interaction is crucial for the transforming activity of the medium T antigen . The peptide sequence also plays a role in activating the human calcium-sensing receptor, which can modify taste perception .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glu-Tyr:
Glu-Met: Another γ-glutamyl dipeptide with inhibitory effects on DPP-IV.
Glu-Gln-Glu: A tripeptide used in various biochemical applications.
Uniqueness
The uniqueness of “Glu-glu-glu-glu-tyr-met-pro-met-glu” lies in its specific sequence and its role in the polyoma virus medium T antigen. This sequence is crucial for the antigen’s ability to form complexes with cellular proteins and exert its transforming effects . Additionally, its ability to activate the human calcium-sensing receptor adds to its distinct properties .
Propriétés
Numéro CAS |
82123-81-7 |
|---|---|
Formule moléculaire |
C49H71N9O21S2 |
Poids moléculaire |
1186.3 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C49H71N9O21S2/c1-80-22-19-31(45(74)56-33(49(78)79)13-18-40(68)69)54-47(76)35-4-3-21-58(35)48(77)32(20-23-81-2)55-46(75)34(24-25-5-7-26(59)8-6-25)57-44(73)30(12-17-39(66)67)53-43(72)29(11-16-38(64)65)52-42(71)28(10-15-37(62)63)51-41(70)27(50)9-14-36(60)61/h5-8,27-35,59H,3-4,9-24,50H2,1-2H3,(H,51,70)(H,52,71)(H,53,72)(H,54,76)(H,55,75)(H,56,74)(H,57,73)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,78,79)/t27-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
Clé InChI |
FKXYRDYBKXIDDI-AGQURRGHSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES canonique |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


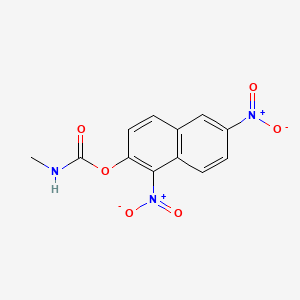
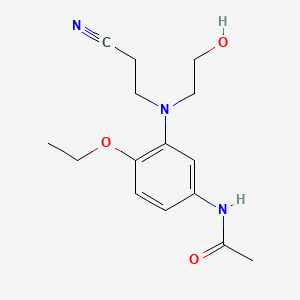
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B13808264.png)
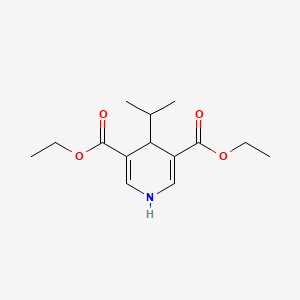
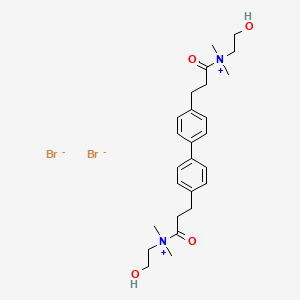
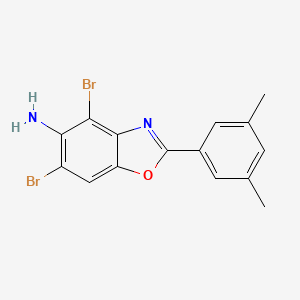
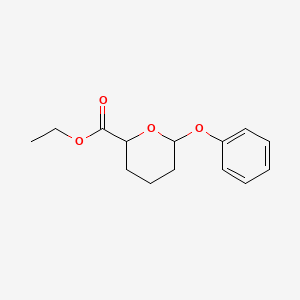
![b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,(R)-(9ci)](/img/structure/B13808290.png)
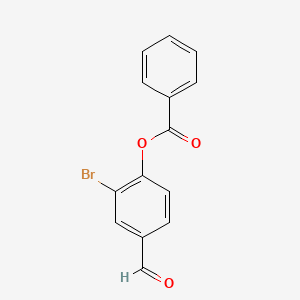
![(1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13808304.png)

